Quinoxaline-5,8-dione
Overview
Description
Quinoxaline-5,8-dione is an organic compound with the molecular formula C₈H₄N₂O₂. It is a colorless solid that is soluble in polar organic solvents. This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-5,8-dione can be synthesized through several methods. One common approach involves the condensation of dimethyloxalate with o-phenylenediamine. The reaction proceeds as follows: [ \text{C}_2\text{O}_2(\text{OMe})_2 + \text{C}_6\text{H}_4(\text{NH}_2)_2 \rightarrow \text{C}_6\text{H}_4(\text{NH})_2(\text{CO})_2 + 2 \text{MeOH} ] This reaction typically occurs under mild conditions and yields the desired product in good purity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of transition-metal-free catalysis, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields this compound derivatives, while reduction produces dihydroquinoxaline derivatives .
Scientific Research Applications
Quinoxaline-5,8-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is used in the development of pharmaceutical agents targeting various diseases, such as cancer and infectious diseases.
Industry: this compound is utilized in the production of dyes, pigments, and optoelectronic materials
Mechanism of Action
The mechanism of action of quinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as antagonists of the AMPA, kainate, and NMDA receptors of the ionotropic glutamate receptor family. These interactions can modulate neurotransmission and have therapeutic implications for neurological disorders .
Comparison with Similar Compounds
Quinoxaline-5,8-dione can be compared with other similar compounds, such as:
Quinazoline-2,4-dione: This compound has a similar bicyclic structure but differs in its nitrogen positioning and functional groups.
Cinnoline: Another nitrogen-containing heterocycle with distinct biological activities.
Phthalazine: Structurally similar but with different pharmacological properties
Uniqueness: this compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations and its significant biological activities make it a valuable compound in multiple fields .
Properties
IUPAC Name |
quinoxaline-5,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c11-5-1-2-6(12)8-7(5)9-3-4-10-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLUWAJFYKILGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=NC=CN=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463268 | |
Record name | 5,8-Quinoxalinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15250-38-1 | |
Record name | 5,8-Quinoxalinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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